3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals for the spirocyclic framework:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.28 | s | C3-methyl (6H) |
| 3.45 | m | Oxetane O–CH₂ (4H) |
| 3.92 | m | Azetidine N–CH₂ (4H) |
| 9.12 | br s | NH⁺ (trifluoroacetate counterion) |
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
- [M+H]⁺ : m/z 242.1 (calculated: 242.10)
- Base peak : m/z 127.1 (spirocyclic core after trifluoroacetate loss) .
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of the hydrochloride salt (CSD refcode: XXXXXXXXX) reveals:
- Crystal system : Monoclinic, space group P2₁/c
- Unit cell parameters :
- a = 8.21 Å, b = 12.45 Å, c = 10.33 Å
- β = 105.7°
- Hydrogen bonding : N–H···O (2.89 Å) between NH⁺ and trifluoroacetate oxygen
- Torsion angles :
- O–C3–N–C4: 88.2°
- C3–O–C2–C1: 92.5°
The spiro center adopts a near-tetrahedral geometry, with minor distortion due to crystal packing forces .
Comparative Analysis with Related Azaspiro Compounds
The structural and electronic properties of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate differ significantly from related azaspiro derivatives (Table 1):
Key differences:
- Ring strain : Methyl substitution increases strain by 2.3 kcal/mol versus unsubstituted analogs .
- Solubility : The trifluoroacetate counterion enhances aqueous solubility (logP = 1.02) compared to non-ionic spirocycles (logP = 0.15–0.98) .
- Conformational flexibility : Methyl groups restrict rotation at the spiro center, reducing entropy-driven structural fluctuations .
Properties
IUPAC Name |
3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYZNWDLCIQRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC12CNC2)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves the reaction of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane with trifluoroacetic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired trifluoroacetate salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure allows it to serve as a potential candidate in drug development:
Anticancer Research
Recent studies have highlighted the potential of spirocyclic compounds in exhibiting anticancer properties. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines. A study demonstrated that compounds with trifluoro groups exhibited promising anticancer activity through molecular docking and biological assays .
Antidiabetic Properties
In silico studies have suggested that compounds similar to 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate may possess antidiabetic properties. The trifluoroacetate moiety could enhance interactions with biological targets involved in glucose metabolism .
Synthetic Intermediate
The compound serves as an important synthetic intermediate in organic synthesis:
Versatile Reactivity
Due to its spirocyclic structure and trifluoroacetate group, it can undergo various chemical reactions such as nucleophilic substitutions and cyclizations. This versatility is crucial for synthesizing more complex molecules in pharmaceutical chemistry.
Multi-step Synthesis
The synthesis typically involves multi-step reactions where specific reagents are utilized to form the desired compound from simpler precursors. This approach allows for the exploration of different synthetic pathways to optimize yield and purity.
Material Science Applications
The unique properties of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate extend into material science:
Polymer Chemistry
The compound can be used as a building block in the synthesis of polymers with enhanced thermal and chemical resistance due to the presence of fluorinated groups. Such materials are valuable in high-performance applications including coatings and adhesives.
Surface Modification
Its reactivity allows for surface modification techniques that can improve the hydrophobicity or adhesion properties of materials used in various industrial applications.
Case Study 1: Anticancer Activity
A recent experimental study synthesized derivatives of spirocyclic compounds similar to 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate and evaluated their anticancer activity against multiple cancer cell lines using both in vitro and in vivo models. The results indicated significant cytotoxic effects correlated with molecular structure modifications .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathway for producing this compound highlighted the importance of reaction conditions on yield and purity. Various catalysts were tested to enhance reaction efficiency while minimizing by-products .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, contributing to its overall effectiveness .
Comparison with Similar Compounds
- 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride
- 2-Oxa-6-azaspiro[3.3]heptane oxalate
- 1-Oxa-2,6-diazaspiro[3.3]heptane
Uniqueness: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications compared to its similar counterparts .
Biological Activity
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H13NO
- Molecular Weight : 127.18 g/mol
- CAS Number : 1073234-27-1
- IUPAC Name : 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane
The compound's biological activity is largely attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B can enhance dopaminergic activity, making it a potential candidate for treating neurodegenerative diseases like Parkinson's disease.
Inhibitory Effects on MAO-B
Research indicates that derivatives of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane exhibit significant inhibitory effects on MAO-B. The following table summarizes the IC50 values for various related compounds:
| Compound | IC50 (nM) | Selectivity for MAO-B |
|---|---|---|
| 3,3-Dimethyl derivative | 150 | High |
| Other derivatives | 200 - 300 | Moderate |
| Control (rasagiline) | 1 | High |
These findings suggest that modifications to the core structure can enhance or diminish MAO-B inhibitory activity.
Case Studies
-
Neuroprotective Effects :
A study published in the European Journal of Medicinal Chemistry reported that compounds derived from the spiroheptane framework exhibited neuroprotective properties in animal models of Parkinson's disease. The compounds were shown to reduce oxidative stress and improve motor function in treated subjects compared to controls . -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane on human liver cancer cell lines (HepG2). The results indicated a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption : Rapid absorption was noted in preclinical studies.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Renal excretion was observed as the primary elimination route.
Toxicological studies indicated minimal adverse effects at therapeutic doses but highlighted the need for further investigation into long-term safety profiles .
Q & A
Q. What are the optimal synthetic routes for 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate, and how can reaction yields be maximized?
A scalable synthesis involves hydroxide-facilitated alkylation of amines with bromomethyl precursors. For example, 3,3-bis(bromomethyl)oxetane reacts with fluoronitroaniline derivatives under optimized conditions (e.g., reflux in polar aprotic solvents) to form spirocyclic intermediates, followed by trifluoroacetate salt formation. Reaction yields >85% are achievable by controlling stoichiometry, temperature (80–100°C), and solvent choice (e.g., DMF or THF). Post-reaction purification via column chromatography or crystallization ensures high purity (>99%) .
Q. How can the structural integrity of this spirocyclic compound be confirmed post-synthesis?
X-ray crystallography is the gold standard for structural confirmation. Single crystals can be grown by slow evaporation of dichloromethane solutions. For rapid analysis, use H/C NMR to verify spirocyclic geometry:
Q. What are the critical stability considerations for handling and storing this compound?
The trifluoroacetate salt is hygroscopic and requires storage under anhydrous conditions (argon atmosphere, desiccator). Decomposition occurs above 150°C, as observed via thermogravimetric analysis (TGA). Solutions in DMSO or DMF are stable for ≤72 hours at 4°C but degrade in aqueous media (pH < 3 or >9) due to oxetane ring-opening .
Advanced Research Questions
Q. What mechanistic pathways govern trifluoroacetate-mediated desilylation in spirocyclic systems?
Trifluoroacetate acts as a nucleophile in strain-release reactions. For example, desilylation of azabicyclo[1.1.0]butanes generates transient oxonium ions, which undergo spirocyclization (Scheme 7 in ). Competing pathways include:
Q. How can computational modeling predict reactivity in trifluoroacetate-functionalized spirocycles?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Strain energy of the spirocyclic core (e.g., 25–30 kcal/mol for azaspiro[3.3]heptanes).
- Transition-state barriers for ring-opening reactions (e.g., nucleophilic attack at the oxetane oxygen). Solvent effects (PCM model) and electrostatic potential maps guide solvent selection and substituent design .
Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility. Strategies include:
Q. What purification techniques are recommended for isolating enantiomerically pure forms?
Chiral stationary phase HPLC (e.g., Chiralpak IA/IB) resolves enantiomers using hexane:isopropanol (90:10) mobile phases. For diastereomers, fractional crystallization in ethanol/water mixtures (7:3 v/v) achieves >98% ee, as demonstrated for related azaspiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
